Propyl Linker Lipophilicity Differentiation vs. Phenylethyl and Methyl Analogs
The target compound incorporates an n-propyl linker connecting the benzodioxepin C7 position to the 4-fluorobenzamide nitrogen, yielding a computed LogP of 2.24 and a polar surface area (PSA) of 40.8 Ų . In contrast, the phenylethyl analog (CAS 665010-16-2, C24H22FNO3, MW 391.43) bears a bulkier, more lipophilic linker, while the methylene-bridged analog 4-fluoro-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide (C18H18FNO4, MW 331.3) has a shorter, more constrained tether . The propyl linker provides an intermediate lipophilicity window (estimated ΔLogP of –0.8 to –1.2 vs. phenylethyl; +0.5 to +0.8 vs. methyl/methylene) that positions the compound in the CNS-accessible range (LogP 1–3) while maintaining sufficient aqueous solubility for in vitro assay compatibility . Fragment-based calculation methods confirm that each methylene unit contributes approximately +0.5 to LogP, meaning the three-carbon propyl chain produces a predictable and tunable lipophilicity increment relative to shorter one-carbon or two-carbon linkers .
| Evidence Dimension | Lipophilicity (computed LogP) and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 2.24; PSA = 40.8 Ų; MW = 329.4 g/mol; C19H20FNO3 |
| Comparator Or Baseline | Phenylethyl analog (CAS 665010-16-2): C24H22FNO3, MW 391.43, estimated LogP ~3.0–3.5. Methylene-bridged analog: C18H18FNO4, MW 331.3, estimated LogP ~1.5–1.8 |
| Quantified Difference | Estimated ΔLogP: –0.8 to –1.2 vs. phenylethyl analog; +0.5 to +0.8 vs. methylene-bridged analog. PSA comparable (~38–42 Ų across series). MW differential: –62 g/mol vs. phenylethyl |
| Conditions | Computed physicochemical properties (LogP, PSA) from vendor technical datasheets; fragment-based LogP calculations using standard medicinal chemistry increments (+0.5 LogP per methylene) |
Why This Matters
The propyl linker provides a CNS-favorable LogP window that is distinct from both shorter (potentially insufficient membrane penetration) and longer (potentially excessive lipophilicity, higher protein binding, promiscuity risk) linker analogs, making the target compound the optimally balanced choice for CNS-targeted screening cascades within this chemotype.
